2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoromethyl magnesium bromide.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Reduction: 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one can undergo reduction reactions to form the corresponding alcohol, 2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanol.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Alcohols: 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanol.
Carboxylic Acids: Corresponding carboxylic acids from oxidation reactions.
Halogenated Derivatives: Various halogenated products depending on the halogenation conditions.
Scientific Research Applications
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of fluorinated polymers, which have applications in creating materials with high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one in catalysis involves the activation of substrates through the formation of intermediate complexes. The difluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in various catalytic processes to achieve efficient transformations .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound is similar in structure but lacks the difluoro group.
2,2,3,3-Tetrafluorobutane-1,4-diol: Another fluorinated compound with applications in polymer synthesis and materials science.
Uniqueness
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C9H5F5O |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14/h1-4,8H |
InChI Key |
HYRAFDLLFNBUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.